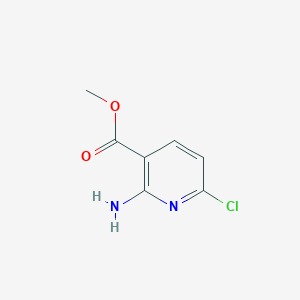

Methyl 2-amino-6-chloronicotinate

Description

Significance of Pyridine-Based Heterocycles in Contemporary Chemical and Biological Sciences

Pyridine (B92270) and its derivatives are of paramount importance in modern science, finding applications ranging from pharmaceuticals and agrochemicals to materials science and catalysis. numberanalytics.com Their significance stems from their unique chemical properties, including their basicity, water solubility, stability, and ability to form hydrogen bonds. nih.gov

Ubiquity of the Pyridine Nucleus in Natural Products and Biologically Active Molecules

The pyridine ring is a common structural motif found in a multitude of naturally occurring compounds essential for life. mdpi.comlifechemicals.com Notable examples include the B vitamins niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), which are crucial for various metabolic processes. mdpi.com The pyridine nucleus is also present in alkaloids like nicotine (B1678760) and in the fundamental biological coenzyme Nicotinamide (B372718) Adenine Dinucleotide (NAD). mdpi.commdpi.com The widespread presence of this scaffold in nature underscores its evolutionary importance and its inherent ability to interact with biological systems. mdpi.comresearchgate.net

Pyridine Scaffold as a Privileged Pharmacophore in Drug Design and Discovery

In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its consistent presence in a diverse range of FDA-approved drugs. mdpi.comrsc.org This is attributed to its ability to serve as a bioisostere for benzene (B151609) and other heterocyclic rings, often improving a molecule's pharmacokinetic properties, such as water solubility and bioavailability. nih.govajrconline.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov Consequently, pyridine derivatives have been successfully developed into a wide array of therapeutic agents, including anticancer, anti-inflammatory, antibacterial, and antiviral drugs. scispace.comnih.gov

Overview of Nicotinic Acid Derivatives in Medicinal Chemistry Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a significant class of compounds within the broader family of pyridine-based heterocycles. chemistryjournal.net Their therapeutic applications have been recognized for decades and continue to be an active area of research. chemistryjournal.netnih.gov

Historical Context and Therapeutic Relevance of Nicotinic Acid Isomers

Historically, nicotinic acid has been utilized for its ability to modulate lipid levels in the blood, although its use has sometimes been limited by side effects. chemistryjournal.netnih.gov Research has demonstrated that derivatives of nicotinic acid can possess a range of therapeutic activities, including analgesic and anti-inflammatory properties. jst.go.jpnih.gov For instance, certain 2-aryl nicotinic acid derivatives have shown promise as potent analgesic and anti-inflammatory agents. chemistryjournal.netresearchgate.net The therapeutic potential of nicotinic acid and its derivatives extends to conditions like atherosclerosis, and there is ongoing research into their application for other inflammatory diseases. nih.gov

Expanding Role of Nicotinate (B505614) Derivatives in Enzyme Inhibition and Drug Candidates

The versatility of the nicotinate scaffold has led to its exploration in the development of enzyme inhibitors for various therapeutic targets. nih.gov For example, nicotinic acid-based compounds have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Furthermore, derivatives of nicotinic acid are being investigated as potential treatments for a range of diseases, including Alzheimer's disease, pneumonia, and kidney disease. chemistryjournal.netresearchgate.net The ability to synthesize a wide variety of substituted nicotinates allows for the fine-tuning of their biological activity, making them attractive candidates for drug discovery programs. acs.orgnih.gov

Positioning of Methyl 2-amino-6-chloronicotinate within Pyridine-Carboxylate Research

Chemical Significance of the 2-Amino-6-chloro-nicotinate Moiety in Organic Synthesis

The 2-amino-6-chloro-nicotinate moiety is a highly functionalized pyridine derivative that serves as a versatile building block in organic synthesis. Its chemical significance stems from the distinct reactivity of its three key functional groups: the amino group at the 2-position, the chloro group at the 6-position, and the methyl ester at the 3-position.

The chlorine atom at the 6-position is a particularly useful handle for synthetic transformations. It can be readily displaced by various nucleophiles through nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of other functional groups at this position, a critical step in building more complex molecular architectures.

The methyl ester of the nicotinic acid (nicotinate) can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into amides, esters, or other carboxylic acid derivatives. researchgate.net This versatility makes the moiety a crucial intermediate for creating diverse compound libraries for screening and development. For instance, the parent compound, 2-amino-6-chloronicotinic acid, is noted as a key building block for synthesizing complex molecules, including potent inhibitors of the mTOR pathway, which is relevant in cancer research. The strategic placement of these three functional groups provides chemists with multiple pathways for elaboration, making the 2-amino-6-chloro-nicotinate scaffold a valuable tool in synthetic organic chemistry.

Scope of Research on this compound and its Analogues

Research involving this compound focuses on its utility as a synthetic intermediate in the creation of novel compounds. The compound is commercially available, facilitating its use in various research endeavors. bldpharm.comsigmaaldrich.com Its structural details, including its molecular formula (C₇H₇ClN₂O₂) and connectivity, are well-defined. uni.lu

The scope of research extends to its structural analogues, where the positions of the functional groups are varied to study structure-activity relationships. An example is the isomer Methyl 6-amino-5-chloronicotinate, which has a different substitution pattern on the pyridine ring. nih.gov By comparing the chemical behavior and biological activity of such isomers, researchers can gain insights into how the specific arrangement of atoms affects molecular properties.

Furthermore, research on the parent acid, 2-amino-6-chloronicotinic acid, provides context for the applications of its methyl ester derivative. chemscene.comnih.gov Studies on the synthesis of related structures, such as 2-amino-6-chloropyridine (B103851) from 2,6-dichloropyridine, highlight the chemical strategies employed to create these important building blocks. psu.edu The broader research landscape includes the incorporation of similar substituted nicotinate and nicotinamide structures into novel herbicides and potential therapeutic agents, demonstrating the wide-ranging interest in this class of compounds. acs.org For example, related benzothiazole (B30560) analogues have been synthesized and evaluated for their potential as enzyme inhibitors. nih.gov This body of research underscores the importance of this compound and its analogues as key components in the ongoing quest for new and improved chemical entities.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 849805-25-0 | C₇H₇ClN₂O₂ | 186.60 |

| 2-Amino-6-chloronicotinic acid | 58584-92-2 | C₆H₅ClN₂O₂ | 172.57 |

| Methyl 6-chloronicotinate | 73781-91-6 | C₇H₆ClNO₂ | 171.58 |

| Methyl 6-amino-5-chloronicotinate | 856211-63-7 | C₇H₇ClN₂O₂ | 186.59 |

Data sourced from multiple chemical databases. bldpharm.comuni.lunih.govchemscene.comnist.gov

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIXBBIBJBCFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725574 | |

| Record name | Methyl 2-amino-6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849805-25-0 | |

| Record name | Methyl 2-amino-6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-6-chloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Approaches to Methyl 2 Amino 6 Chloronicotinate

Precursor Synthesis and Halogenation Reactions

The construction of the chlorinated pyridine (B92270) core is a critical aspect of synthesizing Methyl 2-amino-6-chloronicotinate. This section explores the generation of halogenated pyridine carboxylates and the strategies for achieving selective chlorination.

Methods for Generating Halogenated Pyridine Carboxylates

The synthesis of halogenated pyridine carboxylates often serves as a foundational step. One common approach involves the direct halogenation of nicotinic acid derivatives. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions and resulting in mixtures of isomers. nih.govyoutube.com

Alternative strategies focus on the construction of the pyridine ring from acyclic precursors already bearing the desired halogen and carboxylate functionalities. Another effective method is the Sandmeyer reaction, starting from an aminopyridinecarboxylic acid. This involves diazotization of the amino group followed by treatment with a chloride source, such as copper(I) chloride.

Furthermore, halogenation can be achieved through nucleophilic substitution reactions on activated pyridine rings, such as N-oxides. acs.org For instance, the conversion of a pyridine N-oxide to a 2-halopyridine can be accomplished using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). scribd.com

Selective Chlorination Strategies in Pyridine Synthesis

Achieving regioselective chlorination of the pyridine ring is paramount for the efficient synthesis of this compound. The inherent reactivity of the pyridine ring favors substitution at the 3- and 5-positions for electrophilic attack and at the 2-, 4-, and 6-positions for nucleophilic attack. scribd.com

Several strategies have been developed to control the position of chlorination:

Directing Groups: The presence of certain functional groups on the pyridine ring can direct the incoming chlorine atom to a specific position. For example, an amino group can direct chlorination to the ortho and para positions.

Metalation-Halogenation: Directed ortho-metalation (DoM) is a powerful technique where a directing group, such as an amide or an alkoxy group, facilitates deprotonation at an adjacent position by a strong base (e.g., lithium diisopropylamide, LDA). The resulting organometallic intermediate can then be quenched with an electrophilic chlorine source like hexachloroethane (B51795) (C₂Cl₆) to introduce a chlorine atom with high regioselectivity. youtube.com

Vapor-Phase Chlorination: For industrial-scale production, high-temperature vapor-phase chlorination of pyridine or substituted pyridines can be employed. google.com By controlling reaction conditions such as temperature and the ratio of reactants, the selectivity for specific chlorinated isomers can be optimized. For instance, a two-stage reaction with a hot spot can enhance selectivity. google.com

Phosphonium (B103445) Salt Displacement: A modern approach involves the conversion of a pyridine to a phosphonium salt at the 4-position, which can then be displaced by a halide nucleophile. acs.orgnih.gov This method has shown broad applicability for the halogenation of unactivated pyridines. nih.gov

| Chlorination Method | Reagents | Selectivity | Reference |

| Electrophilic Halogenation | Cl₂, Lewis Acid | 3- and 5-positions | nih.gov |

| Nucleophilic Halogenation (from N-oxide) | POCl₃ or SOCl₂ | 2- and 6-positions | acs.orgscribd.com |

| Directed ortho-Metalation | LDA, C₂Cl₆ | Ortho to directing group | youtube.com |

| Phosphonium Salt Displacement | Phosphine (B1218219), Tf₂O, LiCl | 4-position | acs.orgnih.gov |

Amination and Esterification Techniques

The introduction of the amino and methyl ester functionalities onto the chlorinated pyridine backbone are the subsequent crucial steps in the synthesis of the target molecule.

Introduction of Amino Functionality to the Pyridine Ring

The installation of an amino group onto the pyridine ring can be achieved through various methods, with the choice often depending on the existing substituents and the desired regiochemistry.

Nucleophilic Aromatic Substitution (SNAr): A common and effective method for introducing an amino group is through the nucleophilic aromatic substitution of a halogen atom. researchgate.net In the context of synthesizing this compound, a precursor such as a 2,6-dichloronicotinate ester can be reacted with ammonia (B1221849) or an ammonia equivalent. The electron-withdrawing nature of the ester group and the second chlorine atom activates the 2-position for nucleophilic attack.

Chichibabin Reaction: The Chichibabin reaction allows for the direct amination of pyridines at the 2-position by reacting them with sodium amide (NaNH₂) or potassium amide (KNH₂) in an inert solvent. chemistnotes.com However, this reaction often requires high temperatures and may not be suitable for substrates with sensitive functional groups. chemistnotes.com Modern variations of this reaction utilize milder conditions. orgsyn.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for forming C-N bonds. It allows for the amination of aryl halides, including chloropyridines, with a wide range of amines under relatively mild conditions. This method offers excellent functional group tolerance.

Reduction of Nitro Groups: If a nitro group is present at the desired position, it can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride (SnCl₂), or iron (Fe) in acidic media.

| Amination Method | Reagents | Position | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Ammonia or amine | Position of leaving group (e.g., halogen) | researchgate.net |

| Chichibabin Reaction | NaNH₂ or KNH₂ | 2-position | chemistnotes.com |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, amine | Position of halogen | nih.gov |

| Reduction of Nitro Group | H₂/Pd-C, SnCl₂, or Fe | Position of nitro group | chemistnotes.com |

Esterification Protocols for Nicotinic Acid Derivatives

The final step in many synthetic routes to this compound is the esterification of the carboxylic acid functionality. Several standard and specialized methods are available for this transformation.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol (methanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). scholarsresearchlibrary.comchemicalbook.com The reaction is typically performed under reflux conditions.

Reaction with Diazomethane (B1218177): Diazomethane (CH₂N₂) is a highly effective reagent for the quantitative conversion of carboxylic acids to their corresponding methyl esters under mild conditions. prepchem.com However, the toxicity and explosive nature of diazomethane necessitate careful handling and limit its use to smaller-scale syntheses.

Use of Activating Agents: Carboxylic acids can be activated using various reagents to facilitate esterification. Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are commonly used to form an active intermediate that readily reacts with methanol. google.com

Reaction with Alkyl Halides: The sodium or potassium salt of the nicotinic acid can be reacted with a methyl halide, such as methyl iodide (CH₃I), in a nucleophilic substitution reaction to form the methyl ester.

| Esterification Method | Reagents | Conditions | Reference |

| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Reflux | scholarsresearchlibrary.comchemicalbook.com |

| Reaction with Diazomethane | Diazomethane (CH₂N₂) | Mild | prepchem.com |

| Carbodiimide-mediated Esterification | DCC or EDC, DMAP, Methanol | Room Temperature | google.com |

| Reaction with Alkyl Halide | Base (e.g., K₂CO₃), CH₃I | Varies | - |

Direct and Convergent Synthetic Routes to this compound

A more direct, or linear, approach would involve the stepwise functionalization of a simpler pyridine precursor. For example, one could start with 2,6-dichloronicotinic acid. This precursor could first be esterified to methyl 2,6-dichloronicotinate. Subsequent selective amination at the 2-position via nucleophilic aromatic substitution with ammonia would yield the target molecule, this compound. The challenge in this route lies in achieving selective amination at the 2-position over the 6-position, which can often be controlled by reaction conditions.

An alternative direct route could begin with 2-amino-6-hydroxynicotinic acid. Chlorination of the hydroxyl group, for example using phosphorus oxychloride, followed by esterification of the carboxylic acid would lead to the desired product. The order of these steps would be critical to avoid unwanted side reactions.

One patented method describes the production of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine in a one-pot synthesis. google.com This involves reaction in an aqueous solution of ammonia followed by hydrolysis with a base. google.com While this produces a related compound, similar principles could be adapted for the synthesis of this compound.

The choice between a direct and a convergent route often depends on the availability of starting materials, the desired scale of the synthesis, and the need to introduce diversity into the final products.

One-Pot Synthetic Strategies for Related Nicotinic Acid Derivatives

One-pot syntheses offer an efficient and atom-economical approach to complex molecules by combining multiple reaction steps in a single vessel, avoiding the isolation of intermediates. acs.org A notable one-pot method for producing highly substituted nicotinic acid derivatives, including those with chloro- and bromo-substituents, involves the formylation of enamino keto esters followed by an in situ intramolecular cyclization. acs.orgnih.gov This strategy, conducted under optimized Vilsmeier reaction conditions, allows for the introduction of up to four different substituents onto the pyridine ring in a single step, representing a significant advantage over more cumbersome, multi-step approaches. acs.org

The versatility of this method is demonstrated by its ability to accommodate various substituents on the β-carbon and different keto functionalities, which influences the mechanism of pyridine ring formation. acs.org This approach avoids the use of expensive reagents and intermediates, making it a practical option for synthesizing a diverse range of nicotinic acid esters. acs.org Another green chemistry approach involves a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297). nih.gov This reaction can be performed using either microwave irradiation or conventional heating to produce 3-cyanopyridine (B1664610) derivatives in good to excellent yields. nih.gov

Multi-Step Conversions and Reaction Optimization

While one-pot syntheses are highly efficient, multi-step pathways are often necessary for the synthesis of specifically substituted pyridines like this compound. The optimization of reaction conditions is crucial for maximizing yield and purity in these multi-step processes. researchgate.net

For instance, in the synthesis of nicotinic acid from nicotine (B1678760), reaction parameters such as temperature, reaction time, and the concentration of reagents like hydrogen peroxide are systematically varied to find the optimal conditions. jetir.org In one study, the optimal yield of nicotinic acid was achieved at 70°C over 8 hours using a 2M solution of hydrogen peroxide. jetir.org Similarly, the extraction of nicotine from tobacco waste, a precursor for nicotinic acid synthesis, was optimized by adjusting the solvent volume, temperature, and extraction time. jetir.org

The optimization process often involves a step-by-step variation of individual parameters to determine their effect on the reaction outcome. For the synthesis of 3-oxo-N-phenylbutanamide, various solvents, temperatures, and reagent quantities were tested, with the best results obtained in dioxane at room temperature. researchgate.net This systematic approach to optimization is a key aspect of developing robust and efficient multi-step syntheses for complex molecules.

Green Chemistry Principles and Biocatalytic Approaches in Nicotinate (B505614) Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chimia.ch In the context of nicotinate synthesis, this involves the use of environmentally benign solvents, biocatalysis, and advanced reactor technologies to improve sustainability. chimia.chresearchgate.net

Enzymatic Catalysis for Amide Formation from Nicotinate Esters

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages over traditional chemical methods, including milder reaction conditions and high selectivity. rsc.org Lipases, in particular, have been effectively used for the synthesis of amides from esters. mdpi.com

A notable example is the use of Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, to catalyze the amidation of methyl nicotinate derivatives. rsc.orgnih.gov This enzyme facilitates the reaction between nicotinate esters and various amines to produce nicotinamides with high yields (81.6–88.5%). nih.gov The reaction proceeds efficiently in environmentally friendly solvents like tert-amyl alcohol. rsc.orgnih.gov Carboxylic acid reductases (CARs) have also been shown to catalyze amide bond formation from carboxylic acids and amines, proceeding through an acyl-adenylate intermediate. polimi.it

The table below summarizes the enzymatic synthesis of various nicotinamide (B372718) derivatives from their corresponding methyl esters.

| Methyl Nicotinate Derivative | Amine | Product | Yield (%) (Continuous Flow) |

| Methyl nicotinate | Isobutylamine (B53898) | N-isobutylnicotinamide | 86.2 |

| Methyl nicotinate | Methylamine | N-methylnicotinamide | 81.6 |

| Methyl nicotinate | Ethylamine | N-ethylnicotinamide | 82.5 |

| Methyl 6-chloronicotinate | Isobutylamine | 6-Chloro-N-isobutylnicotinamide | 88.5 |

| Methyl 6-chloronicotinate | Benzylamine | N-benzyl-6-chloronicotinamide | 85.3 |

| Methyl isonicotinate | Isobutylamine | N-isobutylisonicotinamide | 87.3 |

| Data sourced from a study on the green synthesis of nicotinamide derivatives. nih.gov |

Enzymatic methods are also employed for the synthesis of nicotinic acid itself. The enzyme nitrilase, from organisms like Gordonia terrae, can hydrolyze 3-cyanopyridine directly to nicotinic acid. nih.govfrontiersin.org Optimization of these biocatalytic processes, including fed-batch strategies, has led to very high product yields. nih.gov

Application of Sustainable Solvents and Reaction Media

The choice of solvent is a critical aspect of green chemistry. rsc.org Traditional synthesis of pyridines often involves hazardous solvents. google.com The development of solvent-free reaction conditions or the use of sustainable solvents can significantly reduce the environmental impact of chemical processes. rsc.orgrsc.org

In the enzymatic synthesis of nicotinamide derivatives, tert-amyl alcohol has been successfully used as a greener alternative to traditional organic solvents. rsc.orgnih.gov Water is another ideal green solvent, and processes have been developed for the synthesis of pharmacologically active quinoxaline (B1680401) and pyrazine (B50134) derivatives in water at ambient temperature. researchgate.net Furthermore, solvent- and halide-free methods have been developed for the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides. rsc.org

The following table highlights some green solvents and their applications in pyridine derivative synthesis.

| Green Solvent/Condition | Reaction Type | Product | Reference |

| tert-Amyl alcohol | Enzymatic amidation | Nicotinamide derivatives | nih.gov, rsc.org |

| Water | Condensation | Quinoxaline and pyrazine derivatives | researchgate.net |

| Solvent-free | C-H functionalization | Pyridine-2-yl substituted ureas | rsc.org |

| Solvent-free | Aldol condensation/Michael addition | Diketone precursors for pyridines | rsc.org |

Continuous-Flow Microreactor Technologies for Enhanced Synthesis

Continuous-flow microreactors offer numerous advantages over traditional batch reactors, including enhanced heat and mass transfer, improved safety, and easier scalability. numberanalytics.comchemdistgroup.com These benefits are particularly valuable for reactions that are exothermic or involve hazardous reagents. nih.gov

Microreactors have been successfully applied to the synthesis of nicotinamide and pyridine derivatives. nih.govorganic-chemistry.org In one study, the enzymatic synthesis of nicotinamide derivatives in a continuous-flow microreactor resulted in significantly shorter reaction times and higher product yields compared to the batch process. nih.gov For example, the reaction of methyl nicotinate and isobutylamine took only 35 minutes to achieve a high yield in a microreactor, compared to 24 hours in a batch reactor. nih.gov

The N-oxidation of pyridine derivatives, another important transformation, has also been efficiently carried out in a continuous-flow packed-bed microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide. organic-chemistry.orgresearchgate.netthieme-connect.com This system demonstrated high efficiency and stability, operating continuously for over 800 hours. organic-chemistry.orgthieme-connect.com The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have also been adapted to continuous-flow processing, allowing for the single-step synthesis of trisubstituted pyridines without the isolation of intermediates. researchgate.net

Metal-Catalyzed Synthetic Methods Relevant to Pyridine Derivatives

Transition-metal catalysis is a powerful tool for the synthesis and functionalization of pyridine rings. thieme-connect.comresearchgate.net Metal catalysts can enable transformations that are difficult to achieve through other means, such as the direct functionalization of C-H bonds. thieme-connect.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for forming carbon-carbon bonds between pyridine rings and other aromatic systems. acs.orgnih.gov However, the synthesis and stability of pyridine-2-boronates can be problematic. nih.govresearchgate.net To overcome this, pyridine sulfinates have been developed as stable and effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl and heteroaryl halides. nih.govtcichemicals.com

Metal catalysts are also employed in the construction of the pyridine ring itself. acsgcipr.org For example, cobalt complexes can catalyze the [2+2+2] cycloaddition of acetylenes and nitriles to form pyridine rings. researchgate.netacsgcipr.org Iron-catalyzed cyclization of ketoxime carboxylates with aldehydes or dialkylanilines provides another route to substituted pyridines. mdpi.com Furthermore, rhodium-based catalysts have been shown to enable the selective C6-arylation of 2-substituted pyridines. thieme-connect.com The development of these metal-catalyzed methods has significantly expanded the toolbox for synthesizing a wide variety of functionalized pyridine derivatives. mdpi.com

The table below provides examples of metal-catalyzed reactions for pyridine synthesis and functionalization.

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium | Suzuki Cross-Coupling | Pyridylboronic acids and heteroaryl bromides | Heteroarylpyridines | acs.org |

| Palladium | Cross-Coupling | Pyridine sulfinates and aryl halides | Aryl-substituted pyridines | nih.gov |

| Cobalt | [2+2+2] Cycloaddition | Acetylenes and nitriles | Substituted pyridines | acsgcipr.org, researchgate.net |

| Iron | Cyclization | Ketoxime carboxylates and aldehydes | Symmetrical pyridines | acsgcipr.org |

| Rhodium | C-H Arylation | 2-Substituted pyridines and aryl bromides | C6-Arylated pyridines | thieme-connect.com |

Palladium-Catalyzed Transformations for Pyridine Scaffolds

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a premier and broadly applicable method for forming C-N bonds. wikipedia.orgacsgcipr.org This reaction is instrumental for the synthesis of aryl and heteroaryl amines from the corresponding halides or sulfonates. acsgcipr.org A strategic approach to this compound using this methodology would involve the selective mono-amination of a precursor such as methyl 2,6-dichloronicotinate.

The catalytic cycle of the Buchwald-Hartwig amination is well-understood and involves several key steps: oxidative addition of the aryl halide to a palladium(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the active Pd(0) catalyst. wikipedia.orglibretexts.org

The success of this transformation, especially for challenging substrates like dihalopyridines, hinges on the choice of the palladium source and, most critically, the supporting ligand. While initial systems used simple phosphines, significant advancements came with the development of sterically hindered and electron-rich monodentate biarylphosphine ligands (e.g., XPhos, SPhos) and bidentate phosphine ligands (e.g., BINAP, Xantphos). wikipedia.orgwiley.com These advanced ligands stabilize the palladium catalyst, promote the crucial reductive elimination step, and can impart high levels of selectivity. wiley.comnih.gov

Research on the desymmetrization of similar scaffolds, such as the mono-N-arylation of methyl 2,6-dichloroisonicotinate, demonstrates the feasibility of this approach. In one study, the reaction of methyl 2,6-dichloroisonicotinate with aniline (B41778) was successfully achieved using a catalyst system of Pd(OAc)₂, the bulky phosphine ligand XPhos, and a strong base, NaOtBu. bond.edu.auresearchgate.net This highlights the sensitivity and power of the catalyst system, where the choice of ligand and base is crucial for achieving the desired mono-amination without side reactions or double substitution. bond.edu.auresearchgate.net

The table below summarizes representative conditions for the palladium-catalyzed amination of various halopyridine substrates, illustrating the range of applicable catalysts and ligands.

| Entry | Halopyridine Substrate | Amine | Pd Source/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Methyl 2,6-dichloroisonicotinate | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | RT | N/A | bond.edu.auresearchgate.net |

| 2 | 5-Bromo-2-chloropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80 °C, 16 h | 96 | nih.gov |

| 3 | 2,4-Dichloropyrimidine | N-Methylbenzylamine | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 82 | nih.gov |

| 4 | 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ / YPhos ligand (L1) | NaOtBu | Toluene | RT, 1 h | >99 | wiley.com |

Copper-Catalyzed Reactions in Pyridine Synthesis

As an alternative to palladium, copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide a more economical approach for the synthesis of aminopyridines. acsgcipr.org Historically, these reactions required harsh conditions, but modern advancements, particularly the introduction of specific ligands, have enabled these transformations to proceed under significantly milder temperatures. organic-chemistry.org

For the synthesis of this compound, a copper-catalyzed amination of methyl 2,6-dichloronicotinate with an ammonia source would be a viable and cost-effective strategy. The key to a successful copper-catalyzed process is the selection of an appropriate ligand to facilitate the reaction. Common ligands include simple and inexpensive molecules such as N,N'-dimethylethylenediamine (DMEDA), L-proline, and various N¹,N²-diaryl diamines. organic-chemistry.org These ligands enhance the solubility and reactivity of the copper catalyst and prevent catalyst deactivation. organic-chemistry.org

Recent studies have demonstrated the efficacy of sterically hindered N¹,N²-diarylbenzene-1,2-diamine ligands in the copper-catalyzed amination of aryl chlorides. This system allows reactions to proceed at temperatures as low as 40–55 °C and shows broad substrate scope and functional group tolerance, including esters, which is critical for the target molecule. organic-chemistry.org The mechanism is believed to involve the oxidative addition of the copper catalyst to the aryl chloride as the rate-limiting step. organic-chemistry.org The synthesis of related aminopyridine derivatives has been effectively carried out using a Cu₂O catalyst with aqueous ammonia in ethylene (B1197577) glycol, demonstrating the practicality of this method.

The following table presents examples of copper-catalyzed aminations on halo-heterocyclic substrates, showcasing the typical reaction conditions.

| Entry | Halogenated Substrate | Amine Source | Copper Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 1-Chloro-4-nitrobenzene | Pyrrolidine | CuI / L5 | K₃PO₄ | Dioxane | 55 °C, 18 h | 96 | organic-chemistry.org |

| 2 | 2-Iodoaniline | Phenyl isothiocyanate | CuI / Ligand-free | Cs₂CO₃ | DMF | 80 °C, 10 h | 96 | researchgate.net |

| 3 | 2-amino-6-methylpyridine | Coordination with CuCl₂ | Ligand-free | N/A | Methanol | N/A | N/A | researchgate.net |

| 4 | 2-Iodoaniline | Diorganozinc | Cu(OAc)₂ / O-benzoyl hydroxylamine | N/A | THF | RT, 1-3 h | 94 | nih.gov |

Chemical Reactivity and Derivatization Pathways of Methyl 2 Amino 6 Chloronicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring in methyl 2-amino-6-chloronicotinate, particularly with the presence of the electron-withdrawing chloro group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgpressbooks.pub This type of reaction is a two-step process involving the initial addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group, in this case, the chloride ion. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups, like the chloro and ester functionalities, helps to stabilize this intermediate, thereby facilitating the substitution. pressbooks.pub

Displacement of the 6-Chloro Group by Various Nucleophiles

The chlorine atom at the 6-position of the pyridine ring is a good leaving group and can be readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of the derivatization of this compound. The reaction conditions for these substitutions can be tailored based on the nucleophilicity of the incoming group.

Amination Reactions with Secondary Amines (e.g., Piperidine (B6355638), Morpholine)

A significant application of the SNAr reactivity of this compound is in amination reactions. Secondary amines, such as piperidine and morpholine, can effectively displace the 6-chloro group to form the corresponding 6-amino-substituted nicotinic acid derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The direct asymmetric reductive amination of ketones with secondary amines has been shown to be an effective method for creating tertiary chiral amines. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Product |

| Piperidine | Piperidine, Base | Methyl 2-amino-6-(piperidin-1-yl)nicotinate |

| Morpholine | Morpholine, Base | Methyl 2-amino-6-morpholinonicotinate |

Transformations Involving the Amino Group at Position 2

The amino group at the 2-position of the pyridine ring is another key site for chemical modification, offering pathways to a diverse range of derivatives.

Acylation and Alkylation Reactions of the 2-Amino Functionality

The 2-amino group can undergo acylation reactions with acylating agents such as acid chlorides or anhydrides in the presence of a base. This leads to the formation of the corresponding N-acylated derivatives. Similarly, alkylation of the 2-amino group can be achieved using alkyl halides, providing access to N-alkylated products.

Diazotization and Subsequent Derivatization

The 2-amino group can be converted to a diazonium salt through a process called diazotization. rsc.org This typically involves treating the amine with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong acid. google.com Pyridine-2-diazonium salts are known to be highly unstable and often cannot be isolated. google.com However, these reactive intermediates can be immediately subjected to various subsequent reactions. For instance, they can be hydrolyzed to the corresponding 2-hydroxy derivative or undergo Sandmeyer-type reactions to introduce other functional groups. The diazotization of 2-aminopyridines can be influenced by substituents on the pyridine ring. rsc.org

Modifications of the Ester Group at Position 3

The methyl ester at the 3-position provides another handle for derivatization. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-amino-6-chloronicotinic acid. nih.govsigmaaldrich.com This carboxylic acid can then be converted to a variety of other functional groups. For instance, it can be activated and coupled with amines to form amides or reduced to the corresponding alcohol. Esterification of nicotinic acid and its derivatives can also be achieved using various methods, including reaction with alcohols in the presence of a dehydrating agent or using the corresponding acid chloride. google.com

Electrophilic Aromatic Substitutions on the Pyridine Ring

The pyridine ring in this compound is an electron-deficient system due to the electronegativity of the ring nitrogen atom. This inherent property makes electrophilic aromatic substitution (EAS) reactions more challenging compared to those on a benzene (B151609) ring. wikipedia.orguoanbar.edu.iq The reaction is often sluggish and may require harsh conditions. Furthermore, under strongly acidic conditions (e.g., nitration or sulfonation), the pyridine nitrogen can become protonated, further deactivating the ring towards electrophilic attack. wikipedia.orgyoutube.com

Specific studies on the direct halogenation of this compound are not widely reported. However, the nitration of closely related compounds provides significant insight. The nitration of 2-amino-6-chloropyridine (B103851) has been shown to produce 2-amino-6-chloro-3-nitropyridine (B151482). google.comchemicalbook.com This reaction is typically carried out via the ammonolysis of 2,6-dichloro-3-nitropyridine. chemicalbook.comechemi.com

Another relevant example is the nitration of 2-aminopyridine (B139424) itself. This reaction is complex and can yield different products depending on the conditions. The main products are typically 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. sapub.org The reaction proceeds through the formation of 2-nitraminopyridine, which then rearranges to the ring-nitrated products under heating in acidic conditions. sapub.org Given these precedents, it is expected that the nitration of this compound would also be directed to one of the available positions on the pyridine ring, likely the C3 or C5 position, subject to the directing effects of the existing substituents.

The outcome of any electrophilic substitution on the this compound ring is determined by the combined directing effects of the four distinct electronic features: the pyridine nitrogen, the amino group (-NH₂), the chloro group (-Cl), and the methyl carboxylate group (-COOCH₃).

Pyridine Nitrogen : The nitrogen atom is strongly electron-withdrawing and deactivates the ring towards electrophilic attack. It directs incoming electrophiles to the C3 and C5 positions (meta-directing). uoanbar.edu.iqyoutube.comquora.com

Amino Group (-NH₂) : Located at C2, the amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via resonance. It is a strong ortho-, para-director. pitt.eduorganicchemistrytutor.com It directs incoming electrophiles to the C3 and C5 positions.

Chloro Group (-Cl) : Located at C6, the chloro group is deactivating due to its inductive electron-withdrawing effect, but it is an ortho-, para-director because its lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance. pitt.edu It directs towards the C5 position.

Methyl Carboxylate Group (-COOCH₃) : Located at C4, this is a deactivating, meta-directing group due to both inductive and resonance electron-withdrawal. It directs incoming electrophiles away from the C3 and C5 positions.

The regiochemical outcome is a result of the competition and reinforcement of these effects. The most powerful activating group, the amino group, will have the dominant influence. pitt.edu It strongly favors substitution at the C3 and C5 positions. The C3 position is ortho to the amino group, while the C5 position is also ortho to the amino group (via the ring nitrogen). The chloro group also directs to the C5 position (ortho). The deactivating ester group at C4 disfavors substitution at its ortho positions (C3 and C5), but this effect is generally overcome by the powerful activating amino group.

Considering the strong activation and directing influence of the amino group, substitution is most likely to occur at the C5 position. This is supported by the fact that the C5 position is ortho to the activating amino group and ortho to the directing chloro group, while also being meta to the deactivating ester. The nitration of the similar compound 2-amino-6-chloropyridine to yield 2-amino-6-chloro-3-nitropyridine further supports that substitution occurs at the positions ortho or para to the amino group. google.comchemicalbook.com

Table 3: Summary of Substituent Directing Effects on this compound

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for E⁺ |

| Pyridine Nitrogen | 1 | Strongly Deactivating | Meta | 3, 5 |

| Amino (-NH₂) | 2 | Strongly Activating | Ortho, Para | 3, 5 |

| Methyl Carboxylate (-COOCH₃) | 4 | Deactivating | Meta | - |

| Chloro (-Cl) | 6 | Deactivating | Ortho, Para | 5 |

Applications in Advanced Organic Synthesis Utilizing Methyl 2 Amino 6 Chloronicotinate

Building Block for Complex Heterocyclic Systems

The inherent reactivity of methyl 2-amino-6-chloronicotinate makes it a valuable scaffold for the synthesis of a wide array of complex heterocyclic compounds. Its ability to undergo various chemical transformations allows for the construction of both fused and multi-ring systems, which are prevalent in many biologically active molecules.

Synthesis of Fused Pyridine (B92270) Ring Systems

The pyridine core of this compound serves as a foundation for the synthesis of fused heterocyclic systems. A notable example is the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant applications in medicinal chemistry and material science. rsc.org The synthesis often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or related reagents. rsc.orgorganic-chemistry.org Various catalytic systems, including copper and iron, have been employed to facilitate these cyclization reactions, often under aerobic conditions. organic-chemistry.org The reaction conditions can be tailored to introduce a variety of substituents onto the resulting fused ring system, allowing for the generation of a diverse library of compounds.

Construction of Multi-Ring Scaffolds

Beyond fused systems, this compound can be utilized in the construction of more complex multi-ring scaffolds. These scaffolds are often designed to mimic the structures of natural products or to present functional groups in a specific three-dimensional arrangement to interact with biological targets. The synthesis of such scaffolds can involve multi-step sequences that take advantage of the different reactive sites on the starting molecule. For instance, the amino and chloro groups can be selectively functionalized to introduce new ring systems. Methodologies like diversity-oriented synthesis (DOS) can be employed to efficiently generate a wide range of structurally diverse multi-ring compounds from a common starting material like this compound. bham.ac.uk

Role as a Precursor in Pharmaceutical and Agrochemical Synthesis

The pyridine ring is a common motif in a vast number of pharmaceuticals and agrochemicals. Consequently, functionalized pyridines like this compound are highly sought-after intermediates in these industries. guidechem.combldpharm.com

Intermediate in the Synthesis of Drug Candidates

The structural features of this compound make it an attractive starting point for the synthesis of potential drug candidates. The "magic methyl" effect, where the introduction of a methyl group can significantly alter the pharmacokinetic or pharmacodynamic properties of a molecule, highlights the importance of methylated building blocks in drug discovery. nih.gov The amino group can be a key site for introducing diversity and modulating the biological activity of the resulting compounds. For example, it can be acylated or alkylated to introduce various side chains. The chloro group can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups or the formation of new carbon-carbon or carbon-heteroatom bonds. This versatility has been exploited in the synthesis of inhibitors for enzymes such as monoamine oxidase (MAO), which are targets for the treatment of neurological disorders. nih.gov

Development of Novel Pesticides and Herbicides

In the field of agrochemicals, there is a continuous need for new pesticides and herbicides with improved efficacy, selectivity, and environmental profiles. Pyridine-based structures are frequently found in active agrochemical ingredients. This compound can serve as a key intermediate in the synthesis of novel insecticidal and herbicidal compounds. For instance, derivatives of 2-aminopyridine have been investigated for their pesticidal properties. nih.gov The ability to readily modify the structure of this compound allows for the systematic exploration of structure-activity relationships, leading to the identification of compounds with potent and selective activity against target pests or weeds.

Design and Synthesis of Advanced Functional Materials

The applications of this compound extend beyond the life sciences into the realm of materials science. The pyridine nucleus, with its electron-deficient nature, can be incorporated into larger conjugated systems to create materials with interesting electronic and photophysical properties. The amino and chloro substituents provide handles for polymerization or for linking the pyridine unit to other molecular components. This allows for the design and synthesis of advanced functional materials such as organic light-emitting diodes (OLEDs), sensors, and catalysts. The structural versatility of this building block enables the fine-tuning of the material's properties for specific applications.

Ligands for Organometallic Compounds

The structure of this compound makes it an excellent precursor for the synthesis of novel ligands for organometallic compounds. The pyridine nitrogen and the amino group can act as bidentate or monodentate ligands, coordinating with a variety of transition metals. The chloro and ester groups provide handles for further chemical modification, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands.

While direct research on ligands derived exclusively from this compound is emerging, the broader class of substituted pyridine ligands is well-established in organometallic chemistry. For instance, pyridine-based ligands are integral to a variety of catalytic processes, including cross-coupling reactions. The electronic nature of the pyridine ring and its substituents can significantly influence the reactivity and stability of the metal center.

The presence of both a donor amino group and a modifiable chloro group on the this compound scaffold allows for the synthesis of polydentate ligands. Such ligands are known to form highly stable chelate complexes with metal ions. The stability of these complexes is a crucial factor in the development of robust catalysts that can withstand harsh reaction conditions.

Materials in Asymmetric Catalysis

A significant application of chiral ligands derived from pyridine frameworks is in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. The development of effective chiral catalysts is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries.

Though detailed studies on catalysts derived directly from this compound are limited, research on analogous structures, such as chiral amino alcohols derived from (S)-6-chloronicotine, demonstrates the potential of this class of compounds. These related catalysts have been successfully employed in key asymmetric reactions. For example, in the asymmetric alkylation of aldehydes with diethylzinc, these catalysts have achieved high yields and good enantioselectivities. researchgate.net

One study highlighted that several prepared pyridine derivatives are effective ligands, leading to yields of up to 93% and enantiomeric excesses of up to 88% in the asymmetric alkylation of aldehydes. researchgate.net Furthermore, one of the ligands derived from a related structure efficiently catalyzed the asymmetric Henry reaction, producing (S)-2-nitro-1-phenylethanol in 68% yield and with 70% enantiomeric excess. researchgate.net

The general approach involves the synthetic modification of the pyridine precursor to introduce a chiral center, often in the form of a chiral amino alcohol. This new chiral ligand is then complexed with a metal, such as zinc, to form the active catalyst. The steric and electronic environment created by the ligand around the metal center directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.

The following table summarizes the performance of catalysts derived from a related chlorinated nicotine (B1678760) compound in various asymmetric reactions, illustrating the potential of catalysts that could be synthesized from this compound.

| Reaction | Catalyst Type | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Alkylation | Chiral amino alcohol from (S)-6-chloronicotine | Benzaldehyde | up to 93 | up to 88 |

| Asymmetric Henry Reaction | Chiral ligand from (S)-6-chloronicotine | Benzaldehyde | 68 | 70 |

These findings with structurally similar compounds strongly suggest that this compound is a promising starting material for the development of novel and effective chiral ligands and catalysts for a range of asymmetric transformations. The ability to introduce chirality and tune the ligand's properties through reactions at the amino, chloro, and ester sites opens up a wide field for future research and application in stereoselective synthesis.

Medicinal Chemistry and Pharmacological Investigations of Nicotinate Derivatives

Structure-Activity Relationship (SAR) Studies of Pyridine-Carboxylate Scaffolds

The biological effects of pyridine-carboxylate derivatives are intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different chemical modifications to this scaffold influence its pharmacological properties. These studies aim to identify the key structural features responsible for biological activity and to guide the design of more potent and selective compounds.

Impact of Substitution Patterns on Biological Activity

The type and position of substituents on the pyridine (B92270) ring and the carboxylate group profoundly impact the biological activity of nicotinate (B505614) derivatives. The pyridine nitrogen, for instance, is often assumed to be protonated within enzyme active sites, playing a role in stabilizing reaction intermediates and influencing enzyme activity. researchgate.net

Alterations to the molecular structure can lead to variations in properties such as:

Volume and Shape: The size and three-dimensional arrangement of substituents can affect how the molecule fits into a biological target.

Physicochemical Properties: Changes in lipophilicity, polarity, and pKa can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Hydrogen Bonding: The introduction or removal of hydrogen bond donors and acceptors can alter the binding affinity of the molecule to its target. drugdesign.org

For example, in a series of niclosamide (B1684120) derivatives, the phenolic OH group was found to be significant for neuroprotective activity. nih.gov Similarly, in another study, the presence of N-methylated amino acids influenced the stability of the peptide against degradation. researchgate.net The activity of these compounds is often dependent on the specific substituent, highlighting the importance of systematic modifications in SAR studies. researchgate.net

The strategic placement of different functional groups allows for the fine-tuning of a compound's biological profile. This can involve enhancing its desired therapeutic effects while minimizing off-target interactions that could lead to adverse effects.

Elucidation of Pharmacophoric Requirements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Elucidating the pharmacophoric requirements of pyridine-carboxylate scaffolds is a key objective of SAR studies. This involves identifying the critical functional groups and their spatial relationships that are necessary for interaction with a particular biological target.

Key pharmacophoric elements often include:

Hydrogen bond donors and acceptors

Charged or ionizable groups

Hydrophobic regions

Aromatic rings

For instance, in a series of inhibitors, the N-H group was identified as a potential hydrogen bond donor, while a carbonyl oxygen was recognized as a hydrogen bond acceptor. drugdesign.org The nitrogen atom in the pyridine ring is a crucial element that can significantly influence the biological properties of its analogs. nih.gov

By understanding the pharmacophore, medicinal chemists can design novel molecules that retain the essential features for activity while possessing improved properties such as increased potency, selectivity, or better pharmacokinetic profiles. This knowledge-driven approach accelerates the discovery of new and effective therapeutic agents.

Enzyme Inhibition Studies of Nicotinic Acid Isomers and Derivatives

Nicotinic acid and its derivatives have been investigated for their ability to inhibit a variety of enzymes, demonstrating their potential as therapeutic agents for a range of diseases.

Histone Demethylase Inhibitory Activity

Histone demethylases are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histones. The aberrant activity of these enzymes has been implicated in various cancers, making them attractive targets for drug development. nih.gov

Recent research has focused on developing inhibitors for specific histone demethylases, such as Lysine-Specific Demethylase 1 (LSD1). While specific data on Methyl 2-amino-6-chloronicotinate is not available, the broader class of pyridine-containing compounds has been explored. For example, a pyrimidine (B1678525) thiourea-containing compound has shown potent inhibition of LSD1 and has demonstrated anti-tumor activity in preclinical models. nih.gov The development of specific and effective histone demethylase inhibitors remains an active area of research.

Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. elsevierpure.com

Several nicotinate derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes. Studies have shown that some of these compounds exhibit potent and selective inhibition of COX-2 over COX-1. nih.gov This selectivity is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1. youtube.com

For instance, two novel series of nicotinate derivatives demonstrated highly potent COX-2 inhibitory activity, with some compounds showing activity equipotent to the selective COX-2 inhibitor celecoxib. nih.gov Molecular docking studies have helped to rationalize the potent COX-2 inhibitory activity of these compounds by revealing favorable interactions within the enzyme's active site. nih.gov

Table 1: COX-2 Inhibitory Activity of Selected Nicotinate Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| 3b | equipotent to celecoxib | - |

| 3e | equipotent to celecoxib | - |

| 4c | equipotent to celecoxib | 1.8-1.9 fold higher than celecoxib |

| 4f | equipotent to celecoxib | 1.8-1.9 fold higher than celecoxib |

| Celecoxib | - | - |

| Diclofenac | - | - |

| Indomethacin | - | - |

Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents. nih.gov The exact IC50 values were not provided in the abstract.

Antiviral Enzyme Inhibition (e.g., HIV Integrase, Protease)

The development of antiviral agents is a critical area of medicinal chemistry. Nicotinate and related pyridine-containing scaffolds have been investigated for their potential to inhibit viral enzymes, particularly those of the Human Immunodeficiency Virus (HIV).

HIV Integrase Inhibition

HIV integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. nih.gov Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are an important class of antiretroviral drugs. nih.govnih.gov

The design of effective INSTIs often involves creating molecules that can chelate the essential metal ions in the enzyme's active site. nih.gov Research in this area continues to focus on developing new inhibitors with improved efficacy against resistant viral strains.

Antimicrobial and Antitubercular Efficacy of Pyridine Derivatives

The pyridine nucleus is a key structural motif in many compounds exhibiting antimicrobial and antitubercular properties. Research has shown that derivatives of nicotinic acid, a pyridinecarboxylic acid, possess notable efficacy against various microbial pathogens.

One area of investigation has been the synthesis of acylhydrazones and their subsequent cyclization to 1,3,4-oxadiazoline derivatives starting from nicotinic acid hydrazide. mdpi.com In a study, these derivatives were tested against a panel of Gram-positive and Gram-negative bacteria as well as fungi. nih.gov The results indicated that acylhydrazone derivatives of nicotinic acid were generally more active against Gram-positive bacteria than their 1,3,4-oxadiazoline counterparts. mdpi.com

In early research, derivatives of 2-aminonicotinic acid were synthesized and evaluated for their biological activity. Some of these compounds demonstrated moderate tuberculostatic activity, highlighting the potential of this scaffold in developing agents against Mycobacterium tuberculosis.

The rise of multi-drug resistant (MDR) bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. nih.gov Nicotinic acid derivatives have emerged as a promising class of compounds in this area.

In a study focused on synthesizing novel nicotinic acid derivatives, several compounds were evaluated for their activity against the MRSA strain ATCC 43300. mdpi.comnih.gov An acylhydrazone derivative (compound 13) showed a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL against this resistant strain. mdpi.com Furthermore, a 1,3,4-oxadiazoline derivative (compound 25), which incorporated a 5-nitrofuran substituent, was also active against the MRSA strain, with a reported MIC of 15.62 µg/mL. mdpi.comnih.gov These findings underscore the potential of modifying the nicotinic acid backbone to generate compounds effective against challenging MDR pathogens. nih.gov

The table below summarizes the in vitro antimicrobial activity of selected nicotinic acid derivatives against MRSA and other pathogens.

Table 1: In Vitro Antimicrobial Activity of Selected Nicotinic Acid Derivatives

| Compound | Organism | Strain | MIC (µg/mL) |

|---|---|---|---|

| Acylhydrazone Derivative (13) | Staphylococcus aureus | MRSA ATCC 43300 | 7.81 |

| 1,3,4-Oxadiazoline Derivative (25) | Staphylococcus aureus | MRSA ATCC 43300 | 15.62 |

| Acylhydrazone Derivative (5) | Staphylococcus epidermidis | ATCC 12228 | 1.95 |

| 1,3,4-Oxadiazoline Derivative (25) | Bacillus subtilis | ATCC 6633 | 7.81 |

Data sourced from Płazińska et al., 2022. nih.gov

Additionally, research into related heterocyclic structures, such as 2-amino-6-chloropurine (B14584) derivatives, has identified compounds with high tuberculostatic activity against clinical strains of MDR-Mycobacterium tuberculosis (MDR-TB), with MIC values ranging from 0.35 to 1.5 µg/ml. researchgate.net

Agents that can kill bacteria (bactericidal) and fungi (fungicidal) are crucial for treating infectious diseases. dtic.mil The evaluation of nicotinic acid derivatives has revealed promising activity against both types of microorganisms.

In the investigation of novel acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid, compounds were screened for both antibacterial and antifungal activity. mdpi.comnih.gov One of the most active compounds, a 1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent (compound 25), demonstrated broad-spectrum activity, inhibiting all tested strains, which included Gram-positive bacteria, Gram-negative bacteria, and fungi of the Candida species. nih.gov Its most potent activity was observed against Gram-positive bacteria. mdpi.comnih.gov

The fungicidal potential was also noted, with several compounds showing activity against Candida species. The table below details the findings for the most active compounds against a reference panel of bacteria and fungi.

Table 2: Bactericidal and Fungicidal Activity of Nicotinic Acid Derivatives (MIC in µg/mL)

| Compound | C. albicans ATCC 10231 | C. parapsilosis ATCC 22019 | B. subtilis ATCC 6633 | S. aureus ATCC 6538 | S. epidermidis ATCC 12228 |

|---|---|---|---|---|---|

| Acylhydrazone 5 | >500 | >500 | 3.90 | 3.90 | 1.95 |

| Acylhydrazone 13 | 125 | 250 | 15.62 | 15.62 | 7.81 |

| Oxadiazoline 25 | 62.5 | 125 | 7.81 | 7.81 | 15.62 |

Data sourced from Płazińska et al., 2022. nih.gov

Anti-inflammatory and Anti-cancer Potentials of Related Compounds

Beyond antimicrobial applications, derivatives of nicotinic acid and related heterocyclic compounds are being investigated for their potential as anti-inflammatory and anti-cancer agents. nih.gov Structural modifications aim to develop molecules that can selectively target pathways involved in inflammation and cell proliferation. nih.gov

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Research into compounds related to this compound has revealed potential mechanisms for anti-inflammatory action. One such mechanism involves the modulation of the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18, contributing to inflammatory conditions. nih.gov

Studies on methyl canthin-6-one-2-carboxylate, a related heterocyclic compound, show that it can exert anti-inflammatory effects by inhibiting the formation of the NLRP3 inflammasome. nih.gov This inhibition is associated with the suppression of NF-κB activation and a reduction in reactive oxygen species (ROS) production, both of which are critical upstream signals for inflammasome assembly. nih.gov Another compound, 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), derived from wasabi, has been shown to suppress inflammatory factors like COX-2 and iNOS by blocking multiple signaling cascades, including MAPK pathways (ERK, p38, JNK) and the JAK2/STAT pathway. nih.gov These findings suggest that targeting key inflammatory signaling pathways is a viable strategy for derivatives of these scaffolds. nih.govnih.gov

The search for novel anti-cancer agents has led to the exploration of various heterocyclic compounds, including derivatives related to nicotinic acid. nih.gov These compounds are often designed to selectively inhibit the growth of cancer cells. nih.govnih.gov

One study focused on the design and synthesis of nicotinic acid-based agents with inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.gov The synthesized compounds were screened against a panel of 60 human cancer cell lines. Two compounds, 5b and 5c , were particularly active and were further tested against HCT-15 (colon), PC-3 (prostate), and CF-295 (pancreas) cancer cell lines. nih.gov Compound 5c showed the highest cytotoxic potential, surpassing the standard drug doxorubicin (B1662922) against the HCT-15 and PC-3 cell lines. nih.gov It also demonstrated potent and selective inhibition of VEGFR-2 with an IC₅₀ value of 0.068 µM. nih.gov

In other research, 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are bioisosteres of the purine (B94841) structure found in nicotinic acid-related molecules, were tested for antiproliferative activity against breast cancer cell lines. nih.gov Compound 2 from this series showed the best effect against the MCF-7 cell line with an IC₅₀ of 4.3 ± 0.11 µg/mL. nih.gov

Table 3: Anti-proliferative Activity of Selected Nicotinic Acid and Related Derivatives

| Compound | Cancer Cell Line | Assay | IC₅₀ Value |

|---|---|---|---|

| Compound 5c | HCT-15 (Colon) | Cytotoxicity | More potent than Doxorubicin |

| Compound 5c | PC-3 (Prostate) | Cytotoxicity | More potent than Doxorubicin |

| Compound 5c | - | VEGFR-2 Inhibition | 0.068 µM |

| Thienopyrimidine 2 | MCF-7 (Breast) | Antiproliferation (MTT) | 4.3 ± 0.11 µg/mL |

| Thienopyrimidine 3 | MCF-7 (Breast) | Antiproliferation (MTT) | High Selective Index (19.3) |

Data sourced from Abou-Seri et al., 2016 and Stoyanova et al., 2022. nih.govnih.gov

Development of Multi-Target Drugs and Hybrid Molecules

The complexity of diseases like cancer and multi-drug resistant infections has spurred the development of multi-target drugs and hybrid molecules. This strategy involves combining two or more pharmacophores into a single molecule to hit multiple biological targets simultaneously, potentially leading to enhanced efficacy and a lower likelihood of resistance development.

The nicotinic acid scaffold is a valuable starting point for creating such hybrid molecules. bohrium.com Its structural versatility allows for its combination with other biologically active fragments. nih.govbohrium.com For instance, research has explored the synthesis of hybrid molecules that incorporate nicotinic acid with moieties like 1,3,4-oxadiazole (B1194373) or thiosemicarbazone to create agents with potential anticancer activity. bohrium.com The rationale is to leverage the known biological activities of each component to create a synergistic effect in the final hybrid compound. bohrium.com

The development of these molecules often involves multi-step synthetic strategies, starting with a core structure like a nicotinic acid ester or hydrazide, which is then elaborated with other pharmacophoric units. researchgate.net While specific examples directly using this compound as a building block for multi-target drugs are not extensively documented in the available literature, the broader field of medicinal chemistry demonstrates a clear trend towards using such versatile heterocyclic scaffolds for the rational design of next-generation therapeutics.

Combining Distinct Pharmacophores for Enhanced Therapeutic Benefits

The principle of pharmacophore hybridization involves the covalent linking of two or more pharmacophoric units, each known to interact with a specific biological target, to create a new hybrid molecule. This strategy aims to produce a synergistic or additive effect, where the resulting compound exhibits a more potent and/or selective pharmacological profile than the individual components. The selection of appropriate linkers and the spatial orientation of the pharmacophores are critical to ensure that the hybrid molecule can effectively interact with its intended targets.

While direct and detailed research on the use of This compound in creating dual-target inhibitors with published biological data is limited in publicly accessible literature, the structural features of this compound make it an attractive starting point for such endeavors. The 2-amino and 6-chloro substituents on the pyridine ring, along with the methyl nicotinate moiety, provide multiple reactive sites for chemical modification and the attachment of other pharmacophoric groups.

For instance, the amino group can be acylated or used in coupling reactions to introduce a second pharmacophore. The chloro group is a versatile handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl or heteroaryl moieties that may constitute a second pharmacophore. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, further expanding the possibilities for molecular hybridization.

Strategies for Overcoming Multifactorial Diseases

Multifactorial diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases, are characterized by complex pathophysiologies involving multiple signaling pathways and cellular processes. The development of drugs that can simultaneously modulate several key targets implicated in these diseases is a rational approach to achieving superior therapeutic outcomes.

The aminopyridine scaffold, of which This compound is a derivative, is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The design of multi-target kinase inhibitors, which can block the activity of several kinases involved in tumor growth and progression, is a major focus of anticancer drug discovery.

The following table illustrates a hypothetical design strategy for a multi-target agent based on the This compound scaffold:

| Scaffold | Pharmacophore 1 (Target A) | Linker | Pharmacophore 2 (Target B) | Potential Therapeutic Area |

| This compound | Aminopyridine | Amide bond | Kinase inhibitor moiety | Cancer |

| This compound | Nicotinate derivative | Ether linkage | Histone deacetylase (HDAC) inhibitor moiety | Cancer, Neurodegenerative diseases |

| This compound | Chloropyridine | Carbon-carbon bond (via Suzuki coupling) | Phosphodiesterase (PDE) inhibitor moiety | Cardiovascular diseases, CNS disorders |

This table represents a conceptual framework for how This compound could be utilized in the development of multi-target therapeutics. The actual synthesis and biological evaluation of such compounds would be required to validate these concepts and determine their therapeutic potential.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group and Molecular Mode Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and understanding the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of methyl 2-amino-6-chloronicotinate is characterized by a series of distinct absorption bands that correspond to the various functional groups present in the molecule. The amino (-NH2) group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm⁻¹. For similar aromatic amines, these bands are often observed as sharp peaks. The aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected to appear around 3100-3000 cm⁻¹.

A strong absorption band, characteristic of the C=O stretching vibration of the methyl ester group, is anticipated in the range of 1730-1715 cm⁻¹. The C-O stretching vibration of the ester group will likely produce a strong band in the 1300-1200 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the lower frequency region, generally between 800 and 600 cm⁻¹.

The pyridine ring itself displays a series of characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the C-H bonds of the pyridine ring and the methyl group will also be present in the fingerprint region of the spectrum, providing a unique pattern for the molecule.

Table 1: Characteristic FT-IR Vibrational Wavenumbers for this compound (based on analogous compounds)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 |